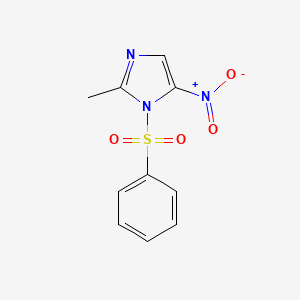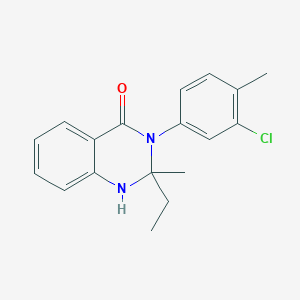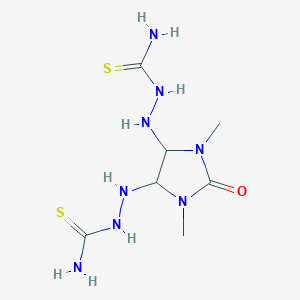![molecular formula C13H9N11O4 B11101490 4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-5-oxido-1,2,5-oxadiazol-3-yl]-N-(1H-benzotriazol-1-ylmethyl)-1,2,5-oxadiazol-3-amine](/img/structure/B11101490.png)
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-5-oxido-1,2,5-oxadiazol-3-yl]-N-(1H-benzotriazol-1-ylmethyl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-3-{4-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-5-IUM-5-OLATE is a complex organic compound featuring multiple oxadiazole and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-3-{4-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-5-IUM-5-OLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and benzotriazole intermediates, followed by their coupling under controlled conditions. Specific reagents and catalysts are employed to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-3-{4-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-5-IUM-5-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
4-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-3-{4-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-5-IUM-5-OLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-3-{4-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-5-IUM-5-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-1,2,5-OXADIAZOLE: A simpler analog with similar structural features.
1H-1,2,3-BENZOTRIAZOLE: Shares the benzotriazole moiety.
DICHLOROANILINE: An aniline derivative with different substituents.
Uniqueness
4-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-3-{4-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-5-IUM-5-OLATE is unique due to its complex structure, which combines multiple oxadiazole and benzotriazole units. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9N11O4 |
|---|---|
Molecular Weight |
383.28 g/mol |
IUPAC Name |
4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-N-(benzotriazol-1-ylmethyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H9N11O4/c14-12-10(18-26-20-12)11-8(19-28-24(11)25)9-13(21-27-17-9)15-5-23-7-4-2-1-3-6(7)16-22-23/h1-4H,5H2,(H2,14,20)(H,15,21) |
InChI Key |
NCASMYSAZMSWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=NON=C3C4=NO[N+](=C4C5=NON=C5N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B11101409.png)
![8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione](/img/structure/B11101417.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-1-hydroxy-3-phenylurea](/img/structure/B11101421.png)
![4-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11101429.png)
![(5S,6R)-6-(1H-benzotriazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11101433.png)
![N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11101438.png)
![N-(2-Chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11101452.png)

![2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11101462.png)
![6-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11101465.png)
![3-chloro-N'-[(E)-(2,4-diethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11101468.png)


![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11101477.png)
